N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine
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Overview
Description
N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a unique combination of a benzodioxine ring, an azetidine ring, and a pyrimidine ring
Mechanism of Action
Target of Action
The primary targets of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone are currently unknown
Mode of Action
It is synthesized via a palladium-catalyzed highly enantioselective intramolecular o-arylation . This process involves the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols based on an asymmetric desymmetrization strategy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 2,3-dihydro-1,4-benzodioxine core through a ring-closing metathesis reaction using a nitro-Grela catalyst . The azetidine ring can be introduced via a nucleophilic substitution reaction, followed by the attachment of the pyrimidine ring through a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the ring-closing metathesis and nucleophilic substitution steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinones.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: Shares the benzodioxine core but lacks the azetidine and pyrimidine rings.
2,3-Dihydro-1,4-benzoxathiine: Similar structure but contains a sulfur atom instead of an oxygen atom in the benzodioxine ring.
Imidazole derivatives: Contain a different heterocyclic ring but can have similar biological activities.
Uniqueness
N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is unique due to its combination of three distinct ring systems, which provides a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-15(14-10-22-12-4-1-2-5-13(12)23-14)20-8-11(9-20)19-16-17-6-3-7-18-16/h1-7,11,14H,8-10H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQJUEYSKJVJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2COC3=CC=CC=C3O2)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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